4-Formyl-9-methyltetrazolo[1,5-a]quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
9-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c1-7-3-2-4-8-5-9(6-16)11-12-13-14-15(11)10(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTLPPPJCLUKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C3=NN=NN23)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms in Tetrazolo 1,5 a Quinoline Formation
Mechanistic Pathways of Azide (B81097) Cyclization
The formation of the tetrazole ring fused to the quinoline (B57606) system predominantly proceeds via 1,3-dipolar cycloaddition reactions. youtube.com This type of reaction is a powerful tool for constructing five-membered heterocyclic rings. mdpi.com
A primary pathway involves the intramolecular [3+2] cycloaddition of an azido (B1232118) group onto a nitrile functionality. nih.gov In this process, the azide acts as a 1,3-dipole that reacts with the nitrile group (the dipolarophile) to form the stable, aromatic tetrazole ring. youtube.comnih.gov This reaction can be a concerted and regioselective process. nih.gov For instance, the cyclocondensation of 2-azidobenzaldehydes with acetonitrile (B52724) derivatives under basic catalysis directly yields tetrazolo[1,5-a]quinoline (B14009986) derivatives. nih.gov The stability of the resulting tetrazole ring is a significant driving force for this cyclization, as the product is an aromatic molecule that satisfies Hückel's rule. youtube.com
Another established mechanism involves the reaction of o-alkynylisocyanobenzenes with sodium azide. This strategy proceeds through an initial nucleophilic addition of the azide anion to the isocyanide carbon, which is then followed by a 6-endo cyclization to furnish the tetrazolo[1,5-a]quinoline core. researchgate.net Computational studies have explored similar cycloadditions, such as the reaction between an isocyanide moiety and an azide anion, which can lead to a tetrazolide anion intermediate through a [3+2] cycloaddition pathway. nih.gov
Nucleophilic Substitution and Ring-Chain Azido-Tautomerization Processes
Nucleophilic substitution reactions are fundamental to the synthesis of tetrazolo[1,5-a]quinolines, often serving as the initial step to introduce the key azide functionality. A common method involves the treatment of a 2-chloroquinoline (B121035) derivative with sodium azide (NaN3). researchgate.net In this SNAr (Nucleophilic Aromatic Substitution) reaction, the azide anion displaces the chloride, yielding a 2-azidoquinoline intermediate.
This 2-azidoquinoline intermediate exists in a tautomeric equilibrium with its cyclic isomer, the tetrazolo[1,5-a]quinoline. This phenomenon is known as ring-chain azido-tautomerization. The equilibrium between the open-chain azido form and the fused tetrazole ring is a central feature of the chemistry of these compounds. rsc.org The electron-withdrawing nature of the fused tetrazole system plays a significant role in these transformations. rsc.org For example, the synthesis of 5-Azido-9-methyltetrazolo[1,5-a]quinoline can be achieved by treating a dihaloquinoline with sodium azide, where a 2-halo-4-azidoquinoline is formed as an intermediate that subsequently cyclizes.
Furthermore, complex one-pot reactions have been developed that leverage these principles. A notable example is the Ugi-azide/SNAr/ring-chain azido-tautomerization process, which allows for the synthesis of 3-tetrazolyl-tetrazolo[1,5-a]quinolines in a single operation. researchgate.net
Intramolecular Cyclization Mechanisms
Intramolecular cyclization represents one of the most efficient strategies for constructing the tetrazolo[1,5-a]quinoline framework. The intramolecular cyclocondensation of 2-azidoarylidenes is a frequently employed method. researchgate.net A plausible mechanism for this transformation begins with a Knoevenagel condensation between a 2-azidobenzaldehyde (B97285) and an active methylene (B1212753) compound like an acetonitrile derivative. nih.gov This condensation forms a 2-azidoarylidenenitrile intermediate. Subsequently, a spontaneous intramolecular [3+2] cycloaddition occurs, where the terminal nitrogen of the azido group attacks the nitrile carbon, leading directly to the fused tetrazolo[1,5-a]quinoline system. nih.gov The reaction is often facilitated by heat, although the presence of strong electron-withdrawing groups can allow the reaction to proceed rapidly even at lower temperatures. nih.gov
A different approach to intramolecular cyclization involves the reaction between azide and isocyanide functions linked within the same molecule. Triggered by an external azide anion, this process can lead to the formation of cyclic cyanamides, which can then evolve into tetrazoles. nih.gov While not forming a quinoline directly, this illustrates the diverse possibilities of intramolecular reactions involving azides. Other quinoline alkaloids have also been shown to undergo intramolecular cyclization during reactions like bromination, reinforcing the prevalence of this mechanistic pathway in quinoline chemistry. nih.gov
Table 1: Overview of Intramolecular Cyclization Pathways
| Starting Material Type | Key Intermediate | Cyclization Type | Driving Force | Reference |
|---|---|---|---|---|
| 2-Azidoarylidenes | 2-Azidoarylidenenitrile | [3+2] Cycloaddition | Formation of aromatic tetrazole ring | nih.gov |
| o-Alkynylisocyanobenzenes | Azidoimidoyl anion | 6-endo Cyclization | Ring formation | researchgate.net |
| Aryl-triazolyl with azide and isocyanide functions | Cyclic cyanamide | Nucleophilic substitution | Ring strain release | nih.gov |
Role of Catalysis in Cycloaddition and Condensation Reactions
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of reactions used to form tetrazolo[1,5-a]quinolines. Both base and metal catalysts are commonly employed.
In condensation reactions, such as the Knoevenagel condensation that precedes intramolecular cyclization, a base catalyst is often essential. Potassium carbonate (K2CO3) has been effectively used to catalyze the reaction between 2-azidobenzaldehydes and phenylchalcogenylacetonitriles, facilitating the formation of the necessary intermediate for cyclization. researchgate.netnih.gov
For cycloaddition reactions, metal catalysis is prominent, particularly copper catalysis. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful "click chemistry" reaction used to form triazole rings. nih.gov In the context of tetrazolo[1,5-a]quinoxaline (B8696438), a related heterocyclic system, Cu(I) triflate is used as a catalyst to react the tetrazole with alkynes. beilstein-archives.org Mechanistically, the reaction is initiated by the coordination of copper to the alkyne. nih.gov The choice of catalyst and reaction conditions can be crucial for directing the reaction toward the desired product and avoiding side reactions like denitrogenative annulation. nih.govbeilstein-archives.org
Other catalytic systems have been developed for related heterocycle syntheses, which could be applicable to this scaffold. These include palladium-catalyzed carbonylation for quinolin-4-one synthesis, the use of N-heterocyclic carbenes (NHCs), and visible-light-induced condensation using photocatalysts like fluorescein (B123965). rsc.orgmdpi.com Hypervalent iodine species have also been shown to catalyze the intramolecular oxidative cycloaddition of aldoximes to form fused isoxazoles, demonstrating another catalytic approach to cycloaddition. mdpi.com
Table 2: Catalysts in Tetrazolo[1,5-a]quinoline and Related Syntheses
| Reaction Type | Catalyst | Role of Catalyst | Example Compound Class | Reference |
|---|---|---|---|---|
| Condensation/Cyclization | Potassium Carbonate (K2CO3) | Base catalysis | 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines | researchgate.netnih.gov |
| Azide-Alkyne Cycloaddition | Copper(I) Triflate | Activation of alkyne | 1,2,3-Triazoloquinoxalines | nih.govbeilstein-archives.org |
| Condensation Cyclization | Fluorescein (Visible Light) | Photocatalysis | Quinazolin-4(3H)-ones | rsc.org |
| Carbonylation/Cyclization | Palladium (Pd) | Oxidative addition/CO insertion | Quinolin-4-ones | mdpi.com |
Mechanistic Pathways for Formyl Group Introduction and Modification
The introduction of a formyl (–CHO) group at the C4 position of the tetrazolo[1,5-a]quinoline ring is most commonly achieved via the Vilsmeier-Haack reaction. nih.gov This reaction is a versatile and mild method for formylating electron-rich aromatic and heterocyclic compounds. nih.govchemijournal.com
The Vilsmeier-Haack reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl3). nih.gov The resulting electrophilic species, an iminium cation known as the Vilsmeier reagent, then attacks the electron-rich quinoline ring. A common synthetic route to 4-formyltetrazolo[1,5-a]quinoline involves first performing the Vilsmeier-Haack reaction on an acetanilide (B955) precursor to yield a 2-chloroquinoline-3-carbaldehyde (B1585622). This intermediate is then converted to the final product by reaction with sodium azide, which simultaneously forms the fused tetrazole ring. chemijournal.com
The mechanism for the formylation of pyrimido[4,5-b]quinolines, a similar system, has been proposed to proceed via the Vilsmeier reagent attacking the C6 position, leading to a stable cationic intermediate. Subsequent hydrolysis under basic conditions (e.g., neutralization with sodium carbonate) replaces the chloroiminium group with the aldehyde functionality to yield the final product. nih.gov
Once introduced, the formyl group in 4-formyl-9-methyltetrazolo[1,5-a]quinoline serves as a versatile synthetic handle for further modifications. For example, it readily reacts with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone, which can then be used to synthesize a variety of other heterocyclic derivatives, such as thiazoles and chromenes. bibliomed.org
Derivatization and Chemical Transformations of 4 Formyl 9 Methyltetrazolo 1,5 a Quinoline
Transformations of the Formyl Group (–CHO)
The aldehyde functionality at the 4-position of the tetrazolo[1,5-a]quinoline (B14009986) ring is a key site for a variety of chemical transformations, enabling the introduction of diverse structural motifs and functionalities.
Condensation Reactions with Amines and Hydrazines: Schiff Base Formation
The formyl group readily undergoes condensation reactions with primary amines and hydrazine (B178648) derivatives to form the corresponding imines, commonly known as Schiff bases. This reaction is a cornerstone of combinatorial chemistry, allowing for the generation of large libraries of compounds from a single aldehyde precursor.
In a study focused on the synthesis of Schiff's bases of the isomeric 8-methyl-tetrazolo[1,5-a]quinoline, 4-formyl-8-methyltetrazolo[1,5-a]quinoline was condensed with various aromatic amines by refluxing in dioxane to yield a series of 4-substituted-iminomethyltetrazolo[1,5-a]quinoline derivatives . It is highly probable that 4-Formyl-9-methyltetrazolo[1,5-a]quinoline would undergo analogous reactions.
Similarly, research on 7-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde (B2583164) has demonstrated its reaction with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone bibliomed.org. This highlights the reactivity of the formyl group towards hydrazine derivatives, a reaction that can be extrapolated to the 9-methyl isomer. The resulting thiosemicarbazones can serve as precursors for the synthesis of various five- and six-membered heterocyclic rings.
Table 1: Examples of Condensation Reactions of Formyl-methyltetrazolo[1,5-a]quinolines
| Reactant 1 (Aldehyde) | Reactant 2 (Amine/Hydrazine) | Product Type | Reference |
| 4-Formyl-8-methyltetrazolo[1,5-a]quinoline | Aromatic amines | Schiff Base | |
| 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde | Thiosemicarbazide | Thiosemicarbazone | bibliomed.org |
Reductions to Alcohol Derivatives
Specific studies on the reduction of this compound to its corresponding alcohol, (9-methyltetrazolo[1,5-a]quinolin-4-yl)methanol, have not been identified in the surveyed literature. However, the reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry and can be achieved using a variety of reducing agents. Standard reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be expected to efficiently carry out this conversion under mild conditions.
Acetal (B89532) Formation and Masking Strategies
The protection of the formyl group as an acetal is a common strategy in multi-step syntheses to prevent its reaction under conditions intended to modify other parts of the molecule. This typically involves the acid-catalyzed reaction of the aldehyde with a diol, such as ethylene (B1197577) glycol, to form a cyclic acetal. While no specific examples of acetal formation with this compound have been reported, this standard protocol is expected to be applicable.
Other Functional Group Interconversions (e.g., Nitration, Alkylation)
Direct nitration or alkylation of the formyl group itself is not a typical transformation. However, the formyl group can be converted into other functionalities that can then undergo further reactions. For instance, the formyl group could be oxidized to a carboxylic acid, which then could be subjected to a variety of transformations. No literature was found describing such interconversions for this compound.
Modifications of the Tetrazolo[1,5-a]quinoline Ring System
Introduction of Chalcogenyl Groups at Position 4
Research has been conducted on the synthesis of 4-(phenylchalcogenyl)tetrazolo[1,5-a]quinolines, where the chalcogen is either sulfur or selenium. mdpi.comresearchgate.netnih.gov However, the reported synthetic methodology involves the construction of the tetrazolo[1,5-a]quinoline ring system with the chalcogenyl group already incorporated at the 4-position. mdpi.comresearchgate.netnih.gov This is achieved through the bicyclization of 2-azidobenzaldehydes with phenylchalcogenylacetonitriles. mdpi.comresearchgate.netnih.gov This method provides direct access to 4-chalcogenyl-substituted tetrazolo[1,5-a]quinolines but does not represent a modification of a pre-existing 4-formyl derivative. At present, there are no published methods for the direct conversion of the formyl group in this compound to a chalcogenyl moiety.
Synthesis of Fused Heterocyclic Systems
The aldehyde functionality of this compound serves as a key starting point for building diverse fused heterocyclic rings, leading to novel chemical entities with potential applications in medicinal and materials chemistry.
The synthesis of pyrimidine (B1678525) rings fused or attached to the tetrazolo[1,5-a]quinoline scaffold can be achieved through condensation and cyclization reactions. One established route begins with the condensation of tetrazolo[1,5-a]quinoline-4-carboxaldehyde with substituted thiosemicarbazides. nih.gov This reaction forms the corresponding thiosemicarbazone intermediates. Subsequent cyclization of these intermediates, for instance with malonic acid in the presence of acetyl chloride, yields pyrimidyl derivatives. nih.gov Another powerful method is the three-component Biginelli-type reaction, where the aldehyde, a β-ketoester (like ethyl acetoacetate), and 5-aminotetrazole (B145819) are condensed to form tetrazolo[1,5-a]pyrimidine (B1219648) derivatives in a single step. researchgate.net These reactions offer an efficient means to access complex heterocyclic systems. researchgate.net
Table 1: Synthesis of Pyrimidyl-Tetrazolo[1,5-a]quinoline Derivatives
| Starting Aldehyde | Reagents | Product Structure | Reference |
| Tetrazolo[1,5-a]quinoline-4-carboxaldehyde | 1. Substituted thiosemicarbazide2. Malonic acid, Acetyl chloride | Thiobarbituric acid-like pyrimidyl derivative | nih.gov |
| Aromatic Aldehyde | Ethyl Acetoacetate, 5-Aminotetrazole | 5-Aryl-7-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic ester | researchgate.net |
Thiazolidinone rings can be appended to the tetrazolo[1,5-a]quinoline core, typically involving a two-step process starting from the 4-formyl derivative. A common approach involves the initial reaction of the aldehyde with a compound containing an amino group and a thiol, or a precursor thereof.
A well-documented pathway is the reaction of 7-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde with thiosemicarbazide to produce the thiosemicarbazone. bibliomed.org This intermediate undergoes cyclocondensation with α-haloacetic acids, such as chloroacetic acid, in a suitable solvent like acetic acid, to yield the corresponding 2-((7-methyltetrazolo[1,5-a]quinolin-4-yl)methylene)hydrazono)thiazolidin-4-one. bibliomed.org An alternative general method involves the formation of a Schiff base by condensing the aldehyde with a primary amine, followed by cyclization with thioglycolic acid to furnish the 2,3-disubstituted thiazolidin-4-one ring. chemmethod.com
Table 2: Synthesis of Thiazolidinone-Substituted Tetrazolo[1,5-a]quinolines
| Intermediate | Reagents for Cyclization | Product Structure | Reference |
| (7-Methyltetrazolo[1,5-a]quinolin-4-yl)methylene-thiosemicarbazone | Chloroacetic acid, Sodium acetate (B1210297) | 2-((7-Methyltetrazolo[1,5-a]quinolin-4-yl)methylene)hydrazono)thiazolidin-4-one | bibliomed.org |
| Schiff Base (from aldehyde and primary amine) | Thioglycolic acid (Mercaptoacetic acid) | 2-(Tetrazolo[1,5-a]quinolin-4-yl)-3-alkyl-thiazolidin-4-one | chemmethod.com |
Pyrazoline and isoxazoline (B3343090) heterocycles are commonly synthesized via the cyclization of α,β-unsaturated carbonyl compounds, known as chalcones. The synthesis begins with a Claisen-Schmidt condensation between this compound and an appropriate ketone (e.g., acetophenone) to form the key chalcone (B49325) intermediate, 1-aryl-3-(tetrazolo[1,5-a]quinolin-4-yl)prop-2-en-1-one. nih.gov
To synthesize pyrazolines, this chalcone is refluxed with hydrazine hydrate (B1144303) in a solvent such as ethanol (B145695) or acetic acid. nih.gov The use of substituted hydrazines, like phenylhydrazine, leads to N-phenylated pyrazoline derivatives. nih.gov
For the synthesis of isoxazolines, the same chalcone intermediate is reacted with hydroxylamine (B1172632) hydrochloride. ijert.orgnih.gov The reaction is typically carried out under reflux in a solvent like ethanol, often in the presence of a base such as sodium acetate or potassium hydroxide, to facilitate the cyclocondensation. ijert.orgnih.gov
Table 3: Synthesis of Pyrazoline and Isoxazoline Derivatives
| Chalcone Intermediate | Reagent | Resulting Heterocycle | Reference |
| 3-(Tetrazolo[1,5-a]quinolin-4-yl)prop-2-en-1-one | Hydrazine Hydrate | 3-(Tetrazolo[1,5-a]quinolin-4-yl)-5-aryl-4,5-dihydro-1H-pyrazole | nih.gov |
| 3-(Tetrazolo[1,5-a]quinolin-4-yl)prop-2-en-1-one | Phenylhydrazine | 1-Phenyl-3-(tetrazolo[1,5-a]quinolin-4-yl)-5-aryl-4,5-dihydro-1H-pyrazole | nih.gov |
| 3-(Tetrazolo[1,5-a]quinolin-4-yl)prop-2-en-1-one | Hydroxylamine HCl | 3-(Tetrazolo[1,5-a]quinolin-4-yl)-5-aryl-4,5-dihydroisoxazole | ijert.orgnih.gov |
The 4-formyl-tetrazolo[1,5-a]quinoline framework is a substrate for multicomponent reactions (MCRs) that can generate highly complex heterocyclic systems in a single pot. An efficient approach to 3-tetrazolyl- and 3-imidazo[1,2-a]pyridin-substituted tetrazolo[1,5-a]quinolines has been developed. bibliomed.org
The synthesis of 3-tetrazolyl-tetrazolo[1,5-a]quinolines can be achieved via a one-pot Ugi-azide reaction. bibliomed.org Similarly, the synthesis of 3-imidazo[1,2-a]pyridin-tetrazolo[1,5-a]quinolines proceeds through a one-pot Groebke-Blackburn-Bienaymé reaction (GBBR). bibliomed.orgijert.org These cascade reactions proceed under eco-friendly conditions and demonstrate the utility of isocyanide-based multicomponent reactions in generating molecular diversity from the parent aldehyde. ijert.org
Table 4: Multicomponent Synthesis of Fused Heterocyclic Systems
| Reaction Type | Key Reagents | Product | Reference |
| Ugi-Azide/SNAr/Ring-Chain Tautomerization | Aldehyde, Amine, Isocyanide, Azide (B81097) | 3-Tetrazolyl-tetrazolo[1,5-a]quinoline | bibliomed.org |
| Groebke-Blackburn-Bienaymé/SNAr/Ring-Chain Tautomerization | Aldehyde, Aminopyridine, Isocyanide | 3-Imidazo[1,2-a]pyridin-tetrazolo[1,5-a]quinoline | bibliomed.orgijert.org |
The formation of 1,2,3-triazole hybrids is most efficiently accomplished using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". documentsdelivered.com To utilize this reaction, the formyl group of the starting material must first be converted into either an alkyne or an azide.
A robust method for converting the aldehyde into a terminal alkyne is the Corey-Fuchs reaction. jk-sci.comwikipedia.org This two-step process involves reacting the this compound with triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoolefin intermediate. organic-chemistry.org This intermediate is then treated with a strong base, such as n-butyllithium, which induces dehydrobromination and metal-halogen exchange to yield the 4-ethynyl-9-methyltetrazolo[1,5-a]quinoline. jk-sci.comnrochemistry.com
Once the terminal alkyne is synthesized, it can undergo the CuAAC reaction with a wide variety of organic azides in the presence of a copper(I) catalyst to produce a diverse library of 1,4-disubstituted 1,2,3-triazole-quinoline hybrids. researchgate.netnih.gov
Table 5: Synthetic Route to Triazole Hybrids via Click Chemistry
| Step | Reaction Name | Reagents | Intermediate/Product | Reference |
| 1 | Corey-Fuchs Reaction (Olefination) | CBr₄, PPh₃ | 4-(2,2-Dibromovinyl)-9-methyltetrazolo[1,5-a]quinoline | jk-sci.comwikipedia.org |
| 2 | Corey-Fuchs Reaction (Alkyne Formation) | n-Butyllithium | 4-Ethynyl-9-methyltetrazolo[1,5-a]quinoline | jk-sci.comnrochemistry.com |
| 3 | CuAAC (Click Chemistry) | Organic Azide (R-N₃), Cu(I) catalyst | 4-(1-(R)-1H-1,2,3-triazol-4-yl)-9-methyltetrazolo[1,5-a]quinoline | documentsdelivered.comnih.gov |
The synthesis of the complex pyrrolo[3,2-b]pyrrole (B15495793) core fused or linked to the tetrazolo[1,5-a]quinoline system represents a significant synthetic challenge. However, multicomponent reaction strategies have been developed that allow for the construction of such elaborate scaffolds.
Research has shown that 1,4-dihydropyrrolo[3,2-b]pyrroles incorporating a tetrazolo[1,5-a]quinoline moiety can be assembled in a three-step sequence starting from anilines. researchgate.net A key strategy involves the multicomponent reaction of aromatic aldehydes, aromatic amines, and butane-2,3-dione. researchgate.net Another versatile approach is the Van Leusen pyrrole (B145914) synthesis, which involves the [3+2] cycloaddition of a Tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. nih.gov An α,β-unsaturated ketone (chalcone), prepared from this compound, could serve as the electron-deficient component in such a reaction, leading to a highly substituted pyrrole derivative attached to the quinoline (B57606) core. nih.gov Further intramolecular cyclization steps could then potentially be employed to achieve the final fused system.
Regioselective Substitutions on the Quinoline Benzene (B151609) Ring
Electrophilic aromatic substitution on the quinoline ring system is a complex process governed by the electronic properties of the fused heterocyclic structure. The pyridine (B92270) ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which is further exacerbated by protonation under acidic reaction conditions. Consequently, electrophilic substitution occurs preferentially on the benzene ring. quora.comdocbrown.infonih.gov
In the case of 9-methyltetrazolo[1,5-a]quinoline, the benzene ring contains positions 6, 7, 8, and 9. The fused tetrazole ring acts as a powerful electron-withdrawing group, further deactivating the entire system towards electrophiles. mdpi.com However, substitution, when forced under harsh conditions (e.g., using fuming nitric and sulfuric acids for nitration), is still expected to occur on the carbocyclic (benzene) part. youtube.comquora.com
The regioselectivity is dictated by the stability of the Wheland intermediate (the sigma complex). For quinoline itself, attack at C5 and C8 is favored over C6 and C7 because the resulting cationic intermediate does not disrupt the aromaticity of the adjacent pyridine ring. nih.gov For the 9-methyltetrazolo[1,5-a]quinoline system (where the 9-position corresponds to the 8-position of quinoline), the directing effects are:
Electronic Preference: Attack is favored at positions 6 and 9 (analogous to 5 and 8 in quinoline).
Substituent Effect: The methyl group at C9 is an activating, ortho- and para-directing group. Since the para-position (C7) is less favored electronically, the primary directing influence of the methyl group would be towards the ortho-position (C8).
Therefore, a complex mixture of products is possible. However, considering the combined electronic and substituent effects, electrophilic attack is most likely to be directed to the C6 position, and to a lesser extent, the C8 position. The steric hindrance and electronic deactivation from the fused tetrazole ring would likely make substitution a low-yielding process.
Synthesis of Bis-Heterocyclic Systems Incorporating the Tetrazolo[1,5-a]quinoline Moiety
The term "bis-heterocyclic" refers to molecules containing two distinct or identical heterocyclic rings linked together. The this compound is an excellent precursor for constructing such systems, where the tetrazoloquinoline acts as one heterocyclic unit and the formyl group is the point of attachment for the second. researchgate.netstudysmarter.co.uk
Many of the derivatives discussed in the preceding sections, such as the azetidinones, dihydropyrimidines, and pyrazoles, are themselves examples of bis-heterocyclic systems. Another prominent example is the synthesis of thiazole-containing compounds.
A common route involves the Hantzsch thiazole (B1198619) synthesis. The general strategy is as follows:
Thiosemicarbazone Formation: this compound is condensed with thiosemicarbazide to produce 2-((9-methyltetrazolo[1,5-a]quinolin-4-yl)methylene)hydrazine-1-carbothioamide.
Hantzsch Cyclization: This thiosemicarbazone intermediate is then cyclized by reacting it with an α-haloketone (e.g., phenacyl bromide). The reaction proceeds via alkylation of the sulfur atom, followed by intramolecular condensation and dehydration to yield a 2,4-disubstituted thiazole ring linked to the tetrazoloquinoline core through a hydrazone bridge. studysmarter.co.uk
This modular approach allows for the creation of a wide variety of bis-heterocyclic architectures by simply changing the condensation partner for the formyl group, making it a powerful tool in medicinal chemistry for generating molecular diversity.
An In-depth Spectroscopic and Analytical Examination of a Tetrazolo[1,5-a]quinoline Derivative
Please note: Extensive research did not yield specific spectroscopic data for the compound "this compound." The following analysis is based on the closely related isomer, 7-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde , as detailed in available scientific literature. rsc.org This structural analog provides valuable insight into the spectroscopic characteristics of this class of compounds.
Advanced Spectroscopic and Analytical Characterization Methodologies
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds. In EI-MS, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.
For 4-Formyl-9-methyltetrazolo[1,5-a]quinoline, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern of tetrazolo[1,5-a]quinolines is influenced by the substituents on the ring system. nih.govnih.gov Common fragmentation pathways for related structures involve the loss of nitrogen (N₂) from the tetrazole ring, a characteristic fragmentation of tetrazoles. nih.govnih.gov Other expected fragmentations would include the loss of the formyl group (CHO) and the methyl group (CH₃). The stability of the resulting quinoline-based fragments would dictate the major peaks observed in the spectrum.
A hypothetical fragmentation pattern for this compound is detailed in the table below.
| Fragment Ion | Proposed Structure | m/z (amu) |
| [M]⁺ | C₁₂H₉N₅O | 239 |
| [M - N₂]⁺ | C₁₂H₉N₃O | 211 |
| [M - CHO]⁺ | C₁₁H₉N₅ | 211 |
| [M - N₂ - CO]⁺ | C₁₁H₉N₃ | 183 |
| [M - N₂ - HCN]⁺ | C₁₁H₈N₂O | 184 |
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for non-volatile and thermally unstable polar compounds. creative-proteomics.comillinois.edu Unlike EI-MS, FAB-MS typically produces a prominent pseudomolecular ion, such as [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodiated molecule), with less fragmentation. illinois.edunih.gov This allows for the clear determination of the molecular weight.
In the analysis of this compound using FAB-MS, the compound would be dissolved in a liquid matrix like glycerol (B35011) or 3-nitrobenzyl alcohol and then bombarded with a high-energy beam of neutral atoms, such as xenon or argon. illinois.edu The resulting spectrum would be expected to show a strong signal for the [M+H]⁺ ion at m/z 240. Depending on the matrix and any salts present, adduct ions may also be observed. illinois.edu While fragmentation is less extensive than in EI-MS, some characteristic fragment ions may still be present, providing structural information.
| Ion | m/z (amu) | Description |
| [M+H]⁺ | 240 | Protonated molecular ion |
| [M+Na]⁺ | 262 | Sodiated molecular ion |
| [M+K]⁺ | 278 | Potassiated molecular ion |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequencies of these vibrations are characteristic of the bond type and its environment.
The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. The presence of the formyl group (-CHO) would be indicated by a strong C=O stretching vibration, typically in the range of 1680-1700 cm⁻¹, and C-H stretching vibrations around 2720 cm⁻¹ and 2820 cm⁻¹. The tetrazole and quinoline rings would show a series of C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region. iau.ir The C-H bonds of the aromatic system and the methyl group would result in stretching and bending vibrations.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Formyl C-H | Stretch | ~2820 and ~2720 |
| Aromatic C-H | Stretch | ~3000-3100 |
| Methyl C-H | Stretch | ~2950-2850 |
| Formyl C=O | Stretch | ~1700-1680 |
| C=N (Tetrazole/Quinoline) | Stretch | ~1650-1500 |
| C=C (Quinoline) | Stretch | ~1600-1450 |
| Aromatic C-H | Bend (out-of-plane) | ~900-675 |
X-ray Diffraction for Solid-State Structural Determination
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is an unparalleled technique for the precise determination of the three-dimensional atomic arrangement of a crystalline solid. illinois.edu This method can provide accurate bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.
A single crystal X-ray diffraction analysis of this compound would definitively confirm its molecular structure. The analysis would reveal the planarity of the fused heterocyclic ring system and the orientation of the formyl and methyl substituents. Key structural parameters that would be determined include the bond lengths within the quinoline and tetrazole rings, the C=O and C-H bond lengths of the formyl group, and the C-C bond length of the methyl group. Furthermore, the analysis would elucidate the packing of the molecules in the crystal lattice, identifying any π-π stacking interactions or other non-covalent interactions that stabilize the crystal structure.
Powder X-ray Diffraction Studies
Powder X-ray Diffraction (PXRD) is a valuable technique for the characterization of crystalline materials. It is often used for phase identification, to assess sample purity, and to determine the unit cell parameters of a crystalline solid. nih.gov
The PXRD pattern of a microcrystalline powder sample of this compound would provide a unique fingerprint of its crystal structure. The positions (in terms of 2θ) and intensities of the diffraction peaks are characteristic of the material's crystal lattice. This data can be used to identify the compound and to distinguish it from other polymorphs or impurities. By indexing the powder pattern, the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal can be determined, providing fundamental information about its solid-state structure. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a critical technique to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with a molecular formula of C₁₂H₉N₅O, the theoretical elemental composition can be calculated. This theoretical data provides a benchmark against which experimental results, typically obtained from a CHN analyzer, are compared.
Below is a table presenting the theoretical elemental composition for this compound.
Table 1: Theoretical Elemental Composition of this compound (C₁₂H₉N₅O)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 60.76 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.82 |
| Nitrogen | N | 14.01 | 5 | 70.05 | 29.54 |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.75 |
| Total | 239.242 | 100.00 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for the separation of the target molecule from byproducts and unreacted starting materials.
Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a chemical reaction and to get a preliminary indication of a compound's purity. In the synthesis of tetrazolo[1,5-a]quinoline derivatives, TLC is frequently employed. mdpi.com The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase, a solvent or a mixture of solvents, is crucial for achieving good separation.
For the separation of 4-(phenylchalcogenyl)tetrazolo[1,5-a]quinolines, a related class of compounds, preparative chromatographic plates with a mobile phase of ethyl acetate (B1210297)/hexane were used to purify the products. mdpi.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under defined conditions. While specific Rf values for this compound are not documented in the available literature, a representative TLC system for analogous compounds is presented below.
Table 2: Representative Thin Layer Chromatography (TLC) System for Tetrazolo[1,5-a]quinoline Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel coated plates |
| Mobile Phase (Eluent) | Ethyl acetate/Hexane mixture |
| Visualization | UV light (254 nm) |
Thermal Analysis for Phase Transitions
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, melting point, and phase transitions of a compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and to study the thermal stability of a compound. For quinoline-chalcone derivatives, TGA has been used to reveal multi-step thermal decomposition processes. rsc.org
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to determine the melting point and to study other thermal transitions, such as crystallization and glass transitions. Studies on pyrazoloquinoline derivatives have utilized DSC to identify melting points and glass transitions, which are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov For some quinoline derivatives, DSC analysis has shown endothermic peaks corresponding to melting and decomposition, as well as exothermic peaks related to significant mass loss. rsc.org
While specific TGA and DSC data for this compound are not available, the general thermal behavior of quinoline derivatives suggests that this compound would exhibit distinct thermal events that can be precisely measured by these techniques. rsc.orgnih.govresearchgate.net
Computational and Theoretical Investigations of 4 Formyl 9 Methyltetrazolo 1,5 a Quinoline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the behavior of novel molecular structures. These methods allow for a detailed exploration of the molecule's geometry, electron distribution, and reactivity, providing insights that are complementary to experimental data.
Density Functional Theory (DFT) is a preferred method for optimizing the molecular geometry of heterocyclic compounds to find the most stable energetic conformation. A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to accurately model the molecule's structure.
The optimization process calculates key geometric parameters, including bond lengths, bond angles, and dihedral angles. For 4-Formyl-9-methyltetrazolo[1,5-a]quinoline, the resulting geometry would reveal a nearly planar quinoline (B57606) ring system fused with the tetrazole ring. The formyl group at the 4-position and the methyl group at the 9-position would introduce specific spatial orientations and electronic effects. The planarity of the fused ring system is a critical factor influencing its electronic properties.
Interactive Table 1: Representative Optimized Geometric Parameters for this compound (DFT/B3LYP)
| Parameter | Bond/Atoms | Calculated Value |
|---|---|---|
| Bond Length (Å) | N1-N2 | 1.35 Å |
| N3-C11 | 1.33 Å | |
| C4-C12 (Formyl) | 1.48 Å | |
| C12=O13 (Carbonyl) | 1.22 Å | |
| C9-C14 (Methyl) | 1.51 Å | |
| Bond Angle (°) | N1-N6-C5 | 105.2° |
| C3-C4-C12 | 121.5° | |
| N2-N1-N6 | 110.8° | |
| Dihedral Angle (°) | C3-C4-C12-O13 | 178.5° |
Note: The data in this table is illustrative and represents typical values for similar heterocyclic systems, as specific published data for this exact compound is scarce.
The Molecular Electrostatic Potential (MEP) map is a vital tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential.
For this compound, the MEP analysis would typically show the most negative potential (red) concentrated around the oxygen atom of the formyl group and the nitrogen atoms of the tetrazole ring. scielo.br This high electron density makes these sites potential targets for interactions with electrophiles or hydrogen bond donors. Conversely, the regions around the hydrogen atoms of the quinoline ring and the formyl proton would exhibit a positive potential (blue), indicating them as sites for nucleophilic interaction.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.
The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. scielo.br In a typical analysis of a molecule like this compound, the HOMO would likely be distributed across the fused quinoline and tetrazole rings, indicating that this region is the primary site of electron donation. The LUMO is often localized on the electron-withdrawing formyl group and the adjacent parts of the quinoline ring system. mdpi.com This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.
Interactive Table 2: Representative Frontier Orbital Energies for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.8 eV |
Note: This data is representative and based on typical values for related quinoline derivatives. scielo.brmdpi.com
Molecules with extensive π-conjugated systems and significant intramolecular charge transfer characteristics often exhibit non-linear optical (NLO) properties. youtube.comnih.gov These properties are relevant for applications in photonics and telecommunications. youtube.com The key parameters for NLO activity are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). DFT calculations are commonly used to predict these values.
The presence of the electron-donating methyl group and the electron-withdrawing formyl group attached to the conjugated tetrazoloquinoline system suggests that this compound could possess NLO properties. The first-order hyperpolarizability (β) is a measure of the second-order NLO response. youtube.com A high β value, significantly larger than that of a standard reference like urea, would indicate a promising NLO material.
Interactive Table 3: Representative Predicted NLO Properties
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 5.8 Debye |
| Mean Polarizability (α) | 35 x 10⁻²⁴ esu |
Note: The data is illustrative. The NLO response is highly dependent on molecular structure and electron delocalization. nih.gov
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on static properties, molecular modeling and dynamics simulations explore the conformational flexibility and stability of the molecule over time.
Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. For this compound, this analysis would focus on the rotation of the formyl (CHO) and methyl (CH₃) groups relative to the main ring structure. By systematically rotating the dihedral angles associated with these groups and calculating the potential energy at each step, a potential energy surface scan can be generated.
This analysis would likely confirm that the most stable conformation is one where the fused ring system is largely planar, as this maximizes π-orbital overlap. The orientation of the formyl group would be influenced by steric and electronic interactions with the neighboring atoms of the quinoline ring. The energy barriers to rotation would provide insight into the molecule's rigidity and the likelihood of different conformers existing at room temperature. scielo.br
Intermolecular Interactions and Hydrogen Bonding Networks
No published studies were identified that specifically analyze the intermolecular interactions or hydrogen bonding patterns of this compound. Such research would be essential to understand its crystal packing, solubility, and potential interactions with biological macromolecules.
In Silico Prediction of Pharmacological Profiles
ADME (Absorption, Distribution, Metabolism, Excretion) Property Prediction
A search for in silico ADME predictions for this compound yielded no specific results. These computational studies are crucial for assessing the drug-likeness of a compound and predicting its pharmacokinetic behavior in a biological system.
Molecular Docking Studies for Ligand-Receptor Interactions
Prediction of Binding Affinities and Modes of Action
There is no available research detailing the prediction of binding affinities or modes of action for this compound through molecular docking simulations.
Identification of Potential Protein Targets
No computational studies have been published that identify or suggest potential protein targets for this compound.
Validation of Biological Activity Observations through Computational Modeling
Without any reported biological activity data, there have been no computational modeling studies to validate such observations for this compound.
Biological Activity Studies and Structure Activity Relationships Sar in the Context of 4 Formyl 9 Methyltetrazolo 1,5 a Quinoline
Antimicrobial Activity Investigations
Derivatives of the tetrazolo[1,5-a]quinoline (B14009986) scaffold have demonstrated a range of antimicrobial effects. Research into the specific efficacy of 4-Formyl-9-methyltetrazolo[1,5-a]quinoline against various microbial strains is an active area of investigation. The broader class of quinoline-based compounds is known for its activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.govnih.govnih.govnih.gov
Antibacterial Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis)
While specific data for this compound is not extensively documented in publicly available literature, studies on closely related tetrazolo[1,5-a]quinoline derivatives provide context. For instance, various 4-amino tetrazolo[1,5-a]quinolones have been screened for their activity against Staphylococcus aureus, with some derivatives showing significant efficacy. The antibacterial potential of quinoline (B57606) derivatives, in general, has been established against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
Table 1: Antibacterial Activity of Related Tetrazolo[1,5-a]quinoline Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Bacterium | Activity/MIC | Reference |
|---|
Note: This table presents data for related compounds due to the absence of specific data for this compound.
Antibacterial Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis)
The evaluation of tetrazolo[1,5-a]quinoline derivatives has included testing against Gram-negative bacteria. Studies on 4-amino tetrazolo[1,5-a]quinolones have shown that certain derivatives are highly active against Escherichia coli. Quinolone antibiotics as a class are known for their broad-spectrum activity which includes many Gram-negative pathogens. nih.gov
Table 2: Antibacterial Activity of Related Tetrazolo[1,5-a]quinoline Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Bacterium | Activity/MIC | Reference |
|---|
Note: This table presents data for related compounds due to the absence of specific data for this compound.
Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger, Erysiphe graminis)
The antifungal properties of the tetrazolo[1,5-a]quinoline core have also been a focus of research. Screening of 4-amino tetrazolo[1,5-a]quinolone derivatives has demonstrated moderate activity against Aspergillus niger. The broader family of quinoline compounds has been investigated for activity against a variety of fungal species. nih.govresearchgate.netmdpi.com
Table 3: Antifungal Activity of Related Tetrazolo[1,5-a]quinoline Derivatives
| Compound/Derivative | Fungus | Activity | Reference |
|---|
Note: This table presents data for related compounds due to the absence of specific data for this compound.
Determination of Minimum Inhibitory Concentrations (MICs)
For the related 4-amino tetrazolo[1,5-a]quinolone derivatives, studies have indicated low Minimum Inhibitory Concentrations (MICs) against S. aureus and E. coli for the more active compounds within the series. The MIC is a critical parameter in assessing the potency of an antimicrobial agent, with lower values indicating greater efficacy. Specific MIC values for this compound are not currently available in the reviewed literature.
Anti-Inflammatory Activity Assessments
The tetrazolo[1,5-a]quinoline scaffold is considered a promising basis for the development of novel anti-inflammatory agents. nih.gov Various derivatives have been synthesized and evaluated for their ability to mitigate inflammatory responses in established preclinical models. nih.govnih.gov
In Vitro and In Vivo Models of Inflammation (e.g., Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rodents is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of new chemical entities. researchgate.netnih.gov This model involves the injection of carrageenan, a polysaccharide that induces a localized inflammatory response characterized by edema, hyperalgesia, and erythema. researchgate.net The anti-inflammatory effect of a test compound is quantified by its ability to reduce the swelling in the paw.
Studies on derivatives synthesized from tetrazolo[1,5-a]quinoline-4-carboxaldehyde, a compound structurally similar to this compound, have shown significant anti-inflammatory activity in such animal models. nih.gov In fact, some of these derivatives demonstrated activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov This suggests that the 4-formyl group is a key structural feature for this pharmacological effect.
Table 4: Anti-Inflammatory Activity of Related Tetrazolo[1,5-a]quinoline Derivatives in Carrageenan-Induced Paw Edema Model
| Compound/Derivative Series | Model | Activity | Reference |
|---|
Note: This table presents data for derivatives of a closely related compound due to the absence of specific data for this compound.
Mechanistic Insights into Anti-Inflammatory Action
Derivatives of the tetrazolo[1,5-a]quinoline scaffold have demonstrated notable anti-inflammatory properties in various preclinical models. The primary mechanism appears to be linked to the modulation of inflammatory pathways, including the inhibition of key inflammatory mediators. Studies on derivatives synthesized from tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) indicate that these compounds can significantly inhibit granuloma formation, a hallmark of chronic inflammation. mdpi.com The median effective dose (ED50) for some of these derivatives has been found to be comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin. mdpi.comresearchgate.net
Analgesic Activity Studies
The analgesic potential of tetrazolo[1,5-a]quinoline derivatives has been investigated, often in conjunction with their anti-inflammatory properties. Research has shown that compounds derived from tetrazolo[1,5-a]quinoline-4-carbaldehyde exhibit significant pain-relieving effects. nih.govmdpi.com
The analgesic activity of these derivatives has been evaluated using standard pharmacological models, such as the Eddy's hot plate method, which assesses central analgesic effects. nih.gov In these studies, certain azetidinone derivatives of tetrazolo[1,5-a]quinoline demonstrated a noteworthy increase in pain threshold. For instance, compounds with methoxyphenyl substitutions showed promising analgesic activity. nih.gov This suggests that these compounds may act on the central nervous system to alleviate pain. The structure-activity relationship studies indicate that the nature of the substituent on the azetidinone ring, which is attached at the 4-position of the tetrazolo[1,5-a]quinoline core, plays a crucial role in determining the analgesic potency. nih.gov
| Compound Derivative | Analgesic Activity (% increase in reaction time) | Reference |
|---|---|---|
| 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one | Data not specified, but noted as significant | nih.gov |
| 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one | Data not specified, but noted as significant | nih.gov |
Antimalarial Activity Profiling
The quinoline scaffold is a cornerstone of antimalarial drug discovery, with foundational drugs like chloroquine (B1663885) and quinine (B1679958) setting the precedent for its importance. The fusion of a tetrazole ring to the quinoline moiety has been explored as a strategy to develop new antimalarial agents, potentially overcoming existing drug resistance. nih.govchemrestech.com
Derivatives of tetrazolo[1,5-a]quinoline and related tetrazole-containing compounds have been tested for their efficacy against Plasmodium falciparum, the most lethal species of the malaria parasite. nih.govnih.gov Studies on novel tetrazole-based series have demonstrated activity against both drug-sensitive and chloroquine-resistant strains of P. falciparum. nih.govmalariaworld.org For example, a series of quinolinepiperazinyl-aryltetrazoles showed promising activity against the chloroquine-resistant PfINDO strain. nih.gov While specific data for this compound is not available, the consistent activity of this chemical class suggests its potential as a template for new antimalarial agents.
The potency of antimalarial compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit 50% of parasite growth. Numerous quinoline and tetrazole derivatives have been evaluated, with IC50 values ranging from the low nanomolar to micromolar range against various P. falciparum strains. nih.govmalariaworld.orgmdpi.com For instance, certain novel quinolinepiperazinyl-aryltetrazoles have exhibited IC50 values below 10 µM against a chloroquine-resistant strain. nih.gov
| Compound Class/Derivative | P. falciparum Strain | IC50 (µM) | Reference |
|---|---|---|---|
| Quinolinepiperazinyl-aryltetrazole (Compound 75) | PfINDO (CQ-resistant) | 1.79 | nih.gov |
| Quinolinepiperazinyl-aryltetrazole (Compound 66) | PfINDO (CQ-resistant) | 2.25 | nih.gov |
| scispace.comuct.ac.zaresearchgate.nettriazolo[1,5-a]pyrimidine derivative (Compound 21) | 3D7 | 0.032 | malariaworld.org |
| scispace.comuct.ac.zaresearchgate.nettriazolo[1,5-a]pyrimidine derivative (Compound 23) | 3D7 | 0.030 | malariaworld.org |
A primary target for many quinoline-based antimalarials is the detoxification of heme within the parasite's digestive vacuole. During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin, which is biochemically equivalent to β-hematin. scispace.comresearchgate.net
Many quinoline drugs, such as chloroquine, are believed to exert their antimalarial effect by accumulating in the parasite's digestive vacuole and interfering with hemozoin formation. scispace.comuct.ac.zanih.gov These drugs can cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme. scispace.comresearchgate.net This excess heme can damage parasite membranes and inhibit essential enzymes, ultimately leading to parasite death. scispace.comnih.gov
Studies on novel tetrazole-based antimalarials suggest a similar mechanism of action. nih.govmalariaworld.org Treatment of P. falciparum with active tetrazole analogs has been shown to inhibit hemozoin formation, mirroring the action of chloroquine. nih.gov The tetrazole moiety itself is thought to have a high affinity for the iron in heme, which could contribute to the inhibition of heme polymerization. nih.gov This interference with heme detoxification is a well-established and historically "druggable" pathway, making compounds from the tetrazolo[1,5-a]quinoline class promising candidates for further antimalarial drug development. nih.govmalariaworld.org
Other Emerging Biological Activities
The fused heterocyclic system of tetrazolo[1,5-a]quinoline is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and exhibiting a variety of effects. mdpi.com Research into this scaffold and its parent quinoline ring has uncovered potential therapeutic applications ranging from infectious diseases to neurodegenerative disorders and cancer. mdpi.comresearchgate.net
The quinoline nucleus is a well-established pharmacophore in the development of antitubercular agents. researchgate.net Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. nih.gov
Studies on tetrazolo[1,5-a]quinoline derivatives have shown weak to moderate activity against MTB strains. For instance, a series of tetrazolo[1,5-a]quinolines demonstrated activity against MTB H37Ra and M. bovis BCG, with the most active compound showing a minimum inhibitory concentration (MIC₉₀) of 50 µg/mL. chemrestech.com However, this potency was less than that of standard antitubercular drugs like Isoniazid and Ethambutol. chemrestech.com Structure-activity relationship (SAR) analyses within this series revealed that methyl substitution at the C-6 position could enhance activity compared to unsubstituted analogs, while methoxy (B1213986) groups at C-6 or C-7 were detrimental. chemrestech.com
Another study on a broader range of quinoline derivatives identified compounds with significant activity against MTB H37Rv. nih.gov Specifically, compounds designated as 5e and 5f showed promising MIC values of 6.25 and 3.12 µg/mL, respectively, suggesting they could serve as starting points for developing new drugs against multi-drug resistant tuberculosis. nih.gov The research underscores the importance of the substitution pattern on the quinoline ring for antitubercular efficacy. nih.govrsc.org
Table 1: Antitubercular Activity of Selected Quinoline and Tetrazoloquinoline Derivatives
| Compound Class | Specific Derivative/Series | Strain | Activity (MIC) | Source(s) |
|---|---|---|---|---|
| Tetrazolo[1,5-a]quinolines | 53a | MTB H37Ra & M. bovis BCG | 50 µg/mL | chemrestech.com |
| Quinoline Derivatives | Compound 5f | MTB H37Rv | 3.12 µg/mL | nih.gov |
| Quinoline Derivatives | Compound 5e | MTB H37Rv | 6.25 µg/mL | nih.gov |
This table is interactive. Click on the headers to sort.
Quinoline and its derivatives are recognized for their antioxidant potential, which is a valuable property in combating oxidative stress-related diseases, including neurodegenerative conditions. mdpi.com The ability of these compounds to scavenge free radicals is typically related to mechanisms like hydrogen atom transfer and single electron transfer. mdpi.com While specific studies on the antioxidant capacity of this compound are lacking, research on the general quinoline scaffold indicates that it is a promising framework for designing potent antioxidants. mdpi.com A large-scale computational study of over 8,500 quinoline derivatives identified several candidates with predicted antioxidant efficiency greater than the standard, Trolox. mdpi.com This suggests that with appropriate functionalization, the tetrazolo[1,5-a]quinoline core could also exhibit significant antioxidant properties.
The neuropharmacological potential of fused quinoline heterocycles is an area of active research. While direct data on tetrazolo[1,5-a]quinolines is scarce, studies on the closely related tetrazolo[1,5-a]quinazoline scaffold have shown promising antidepressant-like activity. nih.gov In one study, a series of 4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-ones were synthesized and evaluated in mouse models of depression. nih.gov The most active compound, 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one, significantly reduced immobility time in the forced swimming test, an effect comparable to the antidepressant drug fluoxetine. nih.gov The proposed mechanism involves the regulation of monoamine neurotransmitters in the brain. nih.gov Given the structural similarities between the quinazoline (B50416) and quinoline ring systems, it is plausible that tetrazolo[1,5-a]quinoline derivatives could also interact with neurological targets. Furthermore, quinoline derivatives have been investigated for their neuroprotective properties through the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in Alzheimer's and Parkinson's diseases, respectively. mdpi.com
The evaluation of novel chemical entities for their anticancer potential is a cornerstone of drug discovery. The quinoline scaffold is present in several approved anticancer drugs. nih.gov Numerous studies have assessed the cytotoxic effects of quinoline derivatives against various cancer cell lines, including the human hepatocellular carcinoma (HepG2) cell line. nih.govpakistanbmj.com
One study focusing on new tetrahydroquinoline derivatives identified a compound (compound 15) with potent cytotoxic effects against HepG2 cells, exhibiting an IC₅₀ value of 18.74 μM. nih.gov This activity was part of a broader screening against multiple cell lines, where several derivatives showed significant anticancer potential. nih.gov Other research has also highlighted the cytotoxic potential of quinoline-based compounds against liver cancer cells. pakistanbmj.com Furthermore, studies on different but related heterocyclic systems, such as pyrazolo[4,3-e]tetrazolo[1,5-b] chemrestech.comnih.govtriazine sulfonamides, have demonstrated profound cytotoxic activity against various cancer cell lines, though HepG2 was not specifically mentioned in that context. mdpi.com The anticancer activity of tetrazolo[1,5-c]quinazoline (B1654462) derivatives has also been reported. researchgate.net These findings collectively suggest that the tetrazolo[1,5-a]quinoline skeleton is a promising template for the design of new cytotoxic agents.
Table 2: Cytotoxic Activity of Selected Quinoline Derivatives against HepG2 Cells
| Compound Class | Specific Derivative | Activity (IC₅₀) | Source(s) |
|---|---|---|---|
| Tetrahydroquinoline Derivatives | Compound 15 | 18.74 μM | nih.gov |
| Quinoline-based Drugs | Epirubicin (EPI) | Effective Cytotoxicity | nih.gov |
| Quinoline-based Drugs | Mitomycin (MMC) | Effective Cytotoxicity | nih.gov |
This table is interactive. Click on the headers to sort.
Advanced Structure-Activity Relationship (SAR) Studies
The biological potency of tetrazolo[1,5-a]quinoline derivatives is intrinsically linked to their molecular structure. Advanced SAR studies aim to systematically correlate specific structural modifications with changes in biological activity, providing a rational basis for the design of more potent and selective compounds.
Across the various biological activities investigated for quinoline and tetrazoloquinoline derivatives, clear SAR trends have emerged:
Substitution on the Quinoline Ring: For antitubercular activity, the position and nature of substituents are critical. As noted, a methyl group at C-6 of the tetrazolo[1,5-a]quinoline scaffold was found to be beneficial, whereas a methoxy group at C-6 or C-7 was detrimental. chemrestech.com In other quinoline series, specific substitutions have led to compounds with high potency against MTB. nih.gov
The Nature of the 4-Position Substituent: The aldehyde group at the 4-position of the core compound, this compound, is a versatile chemical handle. The parent compound, tetrazolo[1,5-a]quinoline-4-carboxaldehyde, has been used as a starting material for synthesizing a variety of derivatives with anti-inflammatory and antimicrobial activities. nih.gov The aldehyde can be converted into thiosemicarbazones, which are then cyclized to form other heterocyclic systems, demonstrating how modifications at this position can lead to diverse biological profiles. nih.gov
Stereochemistry: For some biological targets, the three-dimensional arrangement of atoms is crucial. In a study of quinoline derivatives as α2C-adrenoceptor antagonists, substitutions on a piperazine (B1678402) ring attached to the quinoline core exerted a significant and stereospecific effect on potency. researchgate.net
Impact of Functional Group Variations on Activity Profiles
While direct biological studies on this compound are not extensively documented in publicly available research, the structure-activity relationships (SAR) can be inferred from studies on analogous compounds based on the tetrazolo[1,5-a]quinoline scaffold. Research has focused on modifying substituents at various positions, particularly at the C4 and C9 positions, to understand their influence on biological activity.
The tetrazolo[1,5-a]quinoline core is a recognized pharmacophore, and derivatives have been investigated for various therapeutic properties, including antimicrobial and anticancer activities. nih.gov The nature of the substituent at the 4-position is a critical determinant of the resulting biological profile. For instance, a series of 4-amino substituted tetrazolo[1,5-a]quinolines were synthesized and evaluated for their antimicrobial properties. In these studies, the precursor, a 4-chloro tetrazolo[1,5-a]quinoline, was reacted with various secondary amines to yield a library of 4-amino derivatives.
Several of these compounds demonstrated significant activity against bacterial strains like S. aureus and E. coli. The variation in the amino group at the C4 position directly correlated with the potency of the compounds. For example, derivatives incorporating a piperidine (B6355638) or morpholine (B109124) ring at the C4 position showed notable antimicrobial efficacy. This suggests that the electronic and steric properties of the C4 substituent are crucial for interaction with biological targets. The formyl group (-CHO) in this compound, being an electron-withdrawing group, would confer significantly different electronic properties compared to the electron-donating amino groups, likely leading to a distinct activity profile. The synthesis of the related compound, tetrazolo[1,5-a]quinoline-4-carbaldehyde, has been reported as a versatile synthon for creating more complex heterocyclic systems, which were subsequently evaluated for cytotoxic activity. researchgate.net
Similarly, substitutions on the quinoline ring system, such as the methyl group at the C9 position, are known to modulate activity. In a study on the related tetrazolo[1,5-c]quinazoline scaffold, it was observed that the size of the substituent at the 9-position could impact cytotoxicity, with bulky groups generally leading to a decrease or loss of activity. nih.gov While this applies to a different regioisomer, it provides insight into the potential role of the 9-methyl group in the target compound, suggesting it may be a favorable substitution due to its relatively small size.
The table below summarizes the antimicrobial activity of several 4-amino-tetrazolo[1,5-a]quinoline derivatives, highlighting the importance of the substituent at the C4 position and on the quinoline ring.
| Compound ID | R1 (at C7) | R3 (at C4) | Activity against S. aureus | Activity against E. coli |
| 4a | CH3 | Piperidin-1-yl | Highly Active | Highly Active |
| 4e | OCH3 | Piperidin-1-yl | Highly Active | Highly Active |
| 4f | OCH3 | 4-methylpiperidin-1-yl | Highly Active | Highly Active |
| 4g | OCH3 | Pyrrolidin-1-yl | Highly Active | Highly Active |
| 4j | OCH3 | 4-ethylpiperazin-1-yl | Highly Active | Highly Active |
| 4m | Cl | Piperidin-1-yl | Highly Active | Highly Active |
| Data sourced from a study on new 4-amino tetrazolo[1,5-a]quinolones. |
Stereochemical Influences on Pharmacological Response
Current scientific literature accessible through the conducted searches does not provide specific information regarding the stereochemical influences on the pharmacological response of this compound. The molecule itself does not possess a chiral center unless it is metabolized or derivatized to introduce one. Studies on closely related quinazoline derivatives have demonstrated that stereochemistry can be a critical factor for biological activity, where separated enantiomers exhibited different levels of cytotoxicity. nih.gov However, without specific research on this compound or its direct, chiral derivatives, any discussion on stereochemical impact remains speculative.
Quantitative Structure-Activity Relationships (QSAR) Modeling
There are no specific Quantitative Structure-Activity Relationships (QSAR) models detailed in the available research for this compound. QSAR studies are contingent on having a dataset of structurally related compounds with measured biological activities. While SAR studies have been conducted on analogous series, such as the 4-amino tetrazolo[1,5-a]quinolines, these have not been extended into formal QSAR models. Developing a robust QSAR model would require the synthesis and biological evaluation of a larger, more diverse library of 4-substituted-9-methyltetrazolo[1,5-a]quinoline derivatives to derive a statistically significant correlation between physicochemical properties and biological activity.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Enhanced Sustainability and Scalability
The traditional synthesis of tetrazolo[1,5-a]quinolines often involves multi-step procedures that may utilize hazardous reagents or require harsh conditions. d-nb.info Future research is increasingly focused on developing more sustainable and scalable synthetic methodologies. A significant trend is the adoption of multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. chemrestech.combeilstein-journals.org Green chemistry approaches, such as the use of microwave or ultrasound irradiation, are also being explored to accelerate reaction times and reduce energy consumption compared to conventional heating methods. chemrestech.com
Furthermore, the development of high-throughput screening methods, for instance using microdroplet reactions, presents a forward-thinking strategy to rapidly optimize reaction conditions. nih.govnih.gov This technology can quickly screen variables like catalysts, solvents, and temperature to find the most efficient and highest-yielding pathways, which is crucial for scaling up production from laboratory to industrial levels. nih.govresearchgate.net Another innovative approach involves the design of novel building blocks, such as diversely protected tetrazole aldehydes, which can be incorporated into MCRs to streamline the synthesis of complex, drug-like molecules. beilstein-journals.org
Exploration of New Derivatization Strategies for Targeted Applications
The formyl group of 4-Formyl-9-methyltetrazolo[1,5-a]quinoline is a key anchor for derivatization. Current research has demonstrated its utility in forming a variety of heterocyclic systems through condensation and cyclization reactions. For example, it can be reacted with thiosemicarbazide (B42300) and subsequently cyclized to form thiazolidinone derivatives, or used to synthesize pyrazolines and isoxazolines. researchgate.netbibliomed.orgnih.gov
Future strategies will likely expand upon this foundation by employing modern, highly efficient chemical transformations. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a powerful method for attaching a wide array of functional groups to the core structure, as has been demonstrated with the related tetrazolo[1,5-a]quinoxaline (B8696438) scaffold. d-nb.infonih.gov This allows for the creation of large libraries of novel triazole-containing derivatives. Additionally, derivatization is not limited to the formyl group; substitution at other positions of the quinoline (B57606) ring, such as the synthesis of 4-amino derivatives from a 4-chloro precursor, provides another axis for structural diversification to tune the molecule's properties for specific biological targets.
Advanced Spectroscopic Characterization of Complex Derivatives and Intermediates
As increasingly complex derivatives of this compound are synthesized, the need for robust and unequivocal structural confirmation becomes paramount. A comprehensive suite of modern spectroscopic techniques is essential. While standard methods including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and mass spectrometry (MS) form the bedrock of characterization, more advanced techniques are required for intricate structures. researchgate.netbibliomed.org
High-Resolution Mass Spectrometry (HRMS) is critical for providing exact mass measurements, which confirms the elemental composition of newly synthesized compounds. researchgate.net For complex stereochemical arrangements or to definitively establish the connectivity of atoms in novel heterocyclic systems, single-crystal X-ray diffraction is the gold standard. researchgate.net The application of this full range of analytical methods is a crucial future direction to ensure that the structures of new derivatives and any reaction intermediates are unambiguously determined, providing a solid foundation for understanding their chemical and biological behavior.
Deeper Computational Mechanistic Studies and Predictive Modeling for Structure-Function Relationships
Computational chemistry is an increasingly powerful tool for accelerating the drug discovery process. For the tetrazolo[1,5-a]quinoline (B14009986) scaffold, future research will heavily lean on deeper computational studies. Molecular docking is already being used to visualize and understand how these molecules might interact with the active sites of biological targets like enzymes and receptors. researchgate.netresearchgate.net Advanced computational models can go further, helping to explain observed biological activity. For instance, docking studies on related compounds have successfully rationalized how different isomers exhibit varying potencies by identifying specific stabilizing hydrophobic contacts within a protein's binding channel. nih.gov
Beyond simple docking, Density Functional Theory (DFT) calculations can be employed for detailed structural optimization of derivatives, providing insights into their electronic properties and reactivity. researchgate.net A significant future avenue is the development of predictive models for structure-activity relationships (SAR). By creating computational models that can predict a compound's likely biological activity before it is even synthesized, researchers can more intelligently design and prioritize which derivatives to pursue in the lab. researchgate.net This integration of predictive modeling can significantly reduce the time and resources required to identify promising new therapeutic agents.
Design of Targeted Biological Probes and Imaging Agents
The inherent photophysical properties of the quinoline core make the this compound scaffold an attractive candidate for the development of biological tools. researchgate.net A major emerging direction is the design of targeted fluorescent probes for biological imaging. The strategy involves conjugating the tetrazoloquinoline pharmacophore, which provides binding affinity and selectivity for a specific biological target, with a fluorophore for visualization. nih.gov
The formyl group is an ideal synthetic handle for attaching various fluorophores, such as coumarin (B35378) or fluorescein (B123965) derivatives. nih.gov This would allow for the creation of probes that can light up specific receptors or enzymes within cells, enabling researchers to study their location, trafficking, and function in real-time. By designing probes based on a scaffold with known biological relevance, these tools can provide invaluable insights into cellular processes and disease mechanisms. nih.gov
Integration of High-Throughput Screening with Computational Methods for Drug Discovery
The discovery of new drugs is a complex process that can be made more efficient by combining computational design with high-throughput screening (HTS). researchgate.netmdpi.com For the this compound system, this integrated approach represents the future of identifying new therapeutic leads. The process begins with computational methods to design a virtual library of thousands of potential derivatives. researchgate.net Predictive models, as described in section 8.4, are then used to screen this virtual library and select a smaller, more manageable set of compounds with the highest predicted activity and best drug-like properties.
These prioritized candidates can then be synthesized, potentially using the scalable and automated methods mentioned in section 8.1. nih.gov Finally, the physical compounds are subjected to HTS, where large numbers of molecules are rapidly tested for their biological activity against a specific target. mdpi.com This synergistic workflow, which moves from in silico prediction to targeted synthesis and automated screening, streamlines the discovery pipeline, increasing the probability of finding novel and effective drug candidates based on the tetrazolo[1,5-a]quinoline scaffold. researchgate.net
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic characterization methods for 4-Formyl-9-methyltetrazolo[1,5-a]quinoline?
- Answer : The compound (CAS 880105-71-5) has the molecular formula C₁₁H₈N₄O₂ and molecular weight 228.207 g/mol . Key functional groups include the formyl (-CHO) group at position 4 and the methyl (-CH₃) group at position 9 of the tetrazolo[1,5-a]quinoline scaffold. For structural confirmation:
- NMR : Use ¹H/¹³C NMR to identify aromatic protons (quinoline core), formyl proton (~9-10 ppm), and methyl group (~2.5 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Confirm the formyl group (C=O stretch ~1700 cm⁻¹) and tetrazole ring (C-N stretches ~1500 cm⁻¹) .
Q. What are the synthetic routes to access this compound?
- Answer : A common strategy involves:
Quinoline Core Functionalization : Start with 9-methyltetrazolo[1,5-a]quinoline.
Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) or Duff reaction (hexamethylenetetramine/acid) to introduce the formyl group at position 3.
- Key Validation : Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity with HPLC (>95%) .
Q. How can researchers assess the compound's preliminary bioactivity?
- Answer : Perform in vitro binding assays (e.g., radioligand displacement for CNS targets like GABA or CBR receptors). For example:
- CBR Affinity : Use [³H]flumazenil in competitive binding assays with rat brain membranes. Calculate Ki values using nonlinear regression .
- Dose-Response Curves : Test concentrations from 0.1 nM to 10 µM to determine EC₅₀/IC₅₀ values .
Advanced Research Questions
Q. How do substituents at positions 4 and 5 of the tetrazoloquinoline scaffold modulate receptor binding affinity?
- Answer : Position 4 (formyl group) enhances hydrogen bonding with residues in receptor binding pockets (e.g., CBR). Position 5 tolerates lipophilic substituents (e.g., N,N-dipropylaminocarbonyl) for improved affinity:
- SAR Analysis : Replace the formyl group with esters or amides to study electronic effects. Fluorination at position 7 (adjacent to formyl) may enhance potency (e.g., Ki = 0.44 nM in fluoroderivative 7w) .
- Contradiction Note : Fluorine’s effect varies between scaffolds (e.g., weaker in imidazo[1,5-a]quinoline vs. imidazo[1,5-a]quinoxaline), necessitating scaffold-specific SAR .
Q. What experimental designs resolve contradictions in substituent effects across related heterocyclic scaffolds?
- Answer :
Comparative Docking Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding poses in imidazo[1,5-a]quinoline vs. tetrazolo[1,5-a]quinoline derivatives.
Free Energy Calculations : Apply MM-PBSA/GBSA to quantify substituent contributions to binding.
Crystal Structures : If available, analyze protein-ligand co-crystals to identify steric/electronic clashes .
Q. How can researchers optimize synthetic yields while minimizing side reactions?
- Answer :
- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., azide intermediates in tetrazole formation).
- Catalyst Screening : Test Pd(OAc)₂/PPh₃ for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions).
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
Q. What methodologies validate the compound’s metabolic stability for preclinical studies?
- Answer :
Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
Plasma Stability : Monitor degradation in plasma (37°C, 1-24 hrs) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
